molecular formula C8H6FNS B11818051 5-Fluorobenzo[b]thiophen-3-amine

5-Fluorobenzo[b]thiophen-3-amine

Cat. No.: B11818051
M. Wt: 167.21 g/mol
InChI Key: UXRHBFVQPVHWTO-UHFFFAOYSA-N
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Description

5-Fluorobenzo[b]thiophen-3-amine is a heterocyclic compound that contains a thiophene ring fused with a benzene ring and a fluorine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobenzo[b]thiophen-3-amine typically involves the reaction of 5-fluorobenzo[b]thiophene with an amine group. One common method involves the use of 5-fluorobenzo[b]thiophen-3-yl)-3-chloropropan-1-one or 1-(benzo[b]thiophen-3-yl)-3-chloropropan-1-one as starting materials. These compounds are reacted with an amine (such as 3-amine-(S)-pyrrolidine) in the presence of potassium carbonate (K2CO3) in tetrahydrofuran (THF) at room temperature for 72 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzo[b]thiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluorobenzo[b]thiophen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluorobenzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with serotonin receptors, which may contribute to its potential antidepressant effects. The compound may also inhibit certain enzymes or proteins involved in inflammatory pathways, leading to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: Lacks the fluorine atom and amine group, making it less bioactive.

    5-Fluorobenzo[b]thiophene: Similar structure but lacks the amine group, which may reduce its biological activity.

    Thiophene: A simpler structure without the fused benzene ring, fluorine, or amine group.

Uniqueness

5-Fluorobenzo[b]thiophen-3-amine is unique due to the presence of both the fluorine atom and the amine group, which contribute to its enhanced biological activity and potential therapeutic applications. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-fluoro-1-benzothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRHBFVQPVHWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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